Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
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Overview
Description
Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiazolidine ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves multi-step reactions. One common method includes the condensation of furan-3-carboxaldehyde with 2-(4-(trifluoromethyl)phenyl)thiazolidine-3-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted furan and thiazolidine derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.
Scientific Research Applications
Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
- Furan-3-yl(2-(4-methylphenyl)thiazolidin-3-yl)methanone
- Furan-3-yl(2-(4-chlorophenyl)thiazolidin-3-yl)methanone
Uniqueness
Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. The trifluoromethyl group increases the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
furan-3-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2S/c16-15(17,18)12-3-1-10(2-4-12)14-19(6-8-22-14)13(20)11-5-7-21-9-11/h1-5,7,9,14H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYJACFNTNDGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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